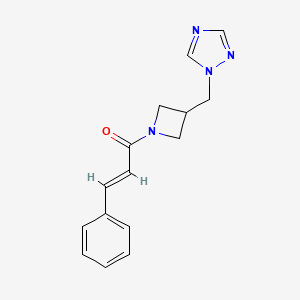
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and has been found to have promising therapeutic effects in the treatment of certain diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one involves the reaction of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one with an appropriate reagent to obtain the desired product.
Starting Materials
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
Reaction
Step 1: Dissolve 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one in a suitable solvent., Step 2: Add an appropriate reagent to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.
Mechanism Of Action
The mechanism of action of (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. Specifically, TAK-659 inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both involved in the activation of B cells and T cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one have been studied extensively in vitro and in vivo. Studies have shown that TAK-659 has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, TAK-659 has been found to have anti-inflammatory and immunomodulatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its potent anti-tumor activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using TAK-659 in lab experiments is its potential toxicity. Studies have shown that TAK-659 can cause liver damage and other adverse effects in animal models.
Future Directions
There are several future directions for research on (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one. One area of research is the development of more potent and selective inhibitors of BTK and ITK. Another area of research is the investigation of the potential applications of TAK-659 in the treatment of other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 in humans.
Scientific Research Applications
The scientific research on (E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has focused on its potential applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that TAK-659 has potent anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
(E)-3-phenyl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-8-14(9-18)10-19-12-16-11-17-19/h1-7,11-12,14H,8-10H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULXCAZHSJJRT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2781646.png)
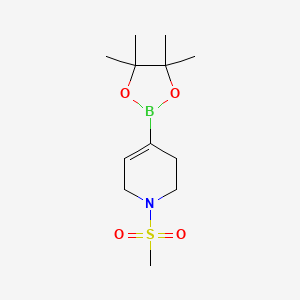
![N-[2-hydroxy-3-(4-methylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2781649.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)
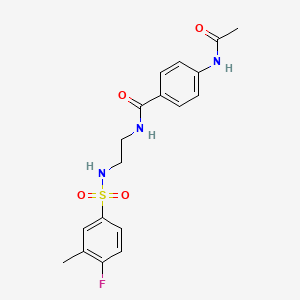
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2781659.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
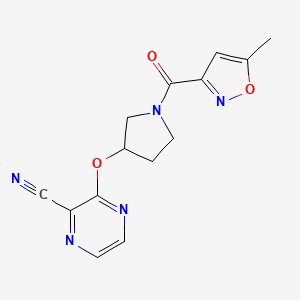
![6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2781663.png)
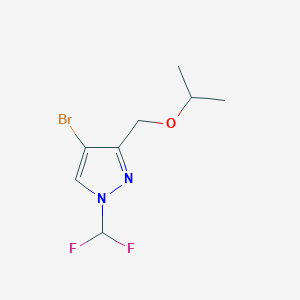
![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)
![3-({[(3,4-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2781666.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2781667.png)